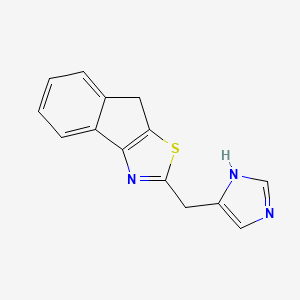
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)-
Descripción
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an indeno-thiazole core structure, which is fused with an imidazole moiety. The unique structural features of this compound make it a promising candidate for various biochemical and pharmacological studies .
Propiedades
Número CAS |
159081-22-8 |
|---|---|
Fórmula molecular |
C14H11N3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-ylmethyl)-4H-indeno[1,2-d][1,3]thiazole |
InChI |
InChI=1S/C14H11N3S/c1-2-4-11-9(3-1)5-12-14(11)17-13(18-12)6-10-7-15-8-16-10/h1-4,7-8H,5-6H2,(H,15,16) |
Clave InChI |
SWXJBBYBDXFMGG-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)CC4=CN=CN4 |
SMILES canónico |
C1C2=CC=CC=C2C3=C1SC(=N3)CC4=CN=CN4 |
Sinónimos |
2-(1H-imidazol-4-ylmethyl)-8H-indeno(1,2-d)thiazole YM 31636 YM-31636 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- typically involves the condensation of appropriate ketones with thiourea, followed by cyclization reactions. One common synthetic route includes the use of indanone derivatives, which undergo cyclization with thiourea under acidic conditions to form the indeno-thiazole core. The imidazole moiety is then introduced through alkylation reactions using imidazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Mecanismo De Acción
The mechanism of action of 8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- involves its interaction with specific molecular targets. For instance, as an inhibitor of SARS-CoV-2 3CLpro, the compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. Molecular docking studies have shown that the indeno-thiazole core interacts with key residues in the protease’s active site, stabilizing the inhibitor-protease complex .
Comparación Con Compuestos Similares
Similar Compounds
8H-Indeno(1,2-d)thiazole derivatives: These compounds share the indeno-thiazole core but differ in the substituents attached to the core structure.
Imidazole-containing compounds: These compounds contain the imidazole moiety but may have different core structures.
Uniqueness
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- is unique due to its combined indeno-thiazole and imidazole moieties, which confer distinct biochemical properties. This dual functionality allows the compound to interact with a broader range of molecular targets, enhancing its potential as a versatile pharmacological agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


